molecular formula C16H11N5O2 B4315402 N-(1,3-BENZODIOXOL-5-YL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE

N-(1,3-BENZODIOXOL-5-YL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE

Cat. No.: B4315402
M. Wt: 305.29 g/mol
InChI Key: DPUNVQUERNTTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-BENZODIOXOL-5-YL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE is a complex heterocyclic compound that combines the structural features of benzodioxole, triazole, and quinoxaline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1,3-benzodioxole with a triazole derivative under specific conditions. For instance, the reaction can be carried out in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) as a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE involves its interaction with various molecular targets. It is known to inhibit specific enzymes and receptors, thereby modulating biological pathways. For instance, it may inhibit viral replication by targeting viral enzymes or exhibit anticancer activity by interfering with cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features of benzodioxole, triazole, and quinoxaline.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c1-2-4-12-11(3-1)19-15(16-20-17-8-21(12)16)18-10-5-6-13-14(7-10)23-9-22-13/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUNVQUERNTTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC4=CC=CC=C4N5C3=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-BENZODIOXOL-5-YL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE
Reactant of Route 2
Reactant of Route 2
N-(1,3-BENZODIOXOL-5-YL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE
Reactant of Route 3
Reactant of Route 3
N-(1,3-BENZODIOXOL-5-YL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE
Reactant of Route 4
Reactant of Route 4
N-(1,3-BENZODIOXOL-5-YL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE
Reactant of Route 5
Reactant of Route 5
N-(1,3-BENZODIOXOL-5-YL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE
Reactant of Route 6
N-(1,3-BENZODIOXOL-5-YL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE

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